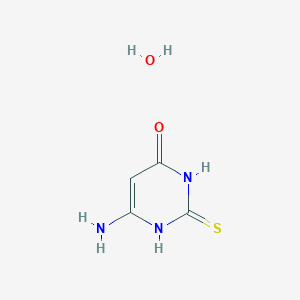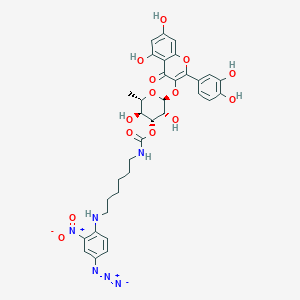
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin, also known as NAQC, is a quercetin derivative that has been synthesized for scientific research purposes. It has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including the inhibition of signaling pathways involved in cancer cell growth and inflammation, the reduction of oxidative stress, and the modulation of immune responses.
Biochemical and Physiological Effects:
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been shown to modulate the expression of genes involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has good stability. However, one of the limitations of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin.
In conclusion, 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is a quercetin derivative that has gained attention due to its potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-inflammatory, and cardioprotective effects. Although there are limitations to its use in lab experiments, there are several future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin that could lead to the development of new therapeutic interventions.
Synthesis Methods
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is synthesized through a multi-step process that involves the protection of the hydroxyl groups of quercetin followed by the coupling of the protected quercetin with a hexylamine linker, and then the deprotection of the hydroxyl groups. The final step involves the introduction of the nitroazide group to the hexylamine linker using a diazotization reaction.
Scientific Research Applications
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting cancer cell growth and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been found to have cardioprotective effects by reducing oxidative stress and inflammation.
properties
CAS RN |
104317-56-8 |
|---|---|
Product Name |
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin |
Molecular Formula |
C34H36N6O14 |
Molecular Weight |
752.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] N-[6-(4-azido-2-nitroanilino)hexyl]carbamate |
InChI |
InChI=1S/C34H36N6O14/c1-16-27(45)31(54-34(48)37-11-5-3-2-4-10-36-20-8-7-18(38-39-35)13-21(20)40(49)50)29(47)33(51-16)53-32-28(46)26-24(44)14-19(41)15-25(26)52-30(32)17-6-9-22(42)23(43)12-17/h6-9,12-16,27,29,31,33,36,41-45,47H,2-5,10-11H2,1H3,(H,37,48)/t16-,27-,29+,31+,33-/m0/s1 |
InChI Key |
MAFQLFXYRRRMIN-MVCXYAEVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
Other CAS RN |
104317-56-8 |
synonyms |
3'-O-((6-(2-nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin N-(2-nitro-4-azidophenyl)hexamethylenediamine-N'-(3'-O-quercitrin) NAP-HEX-Q |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



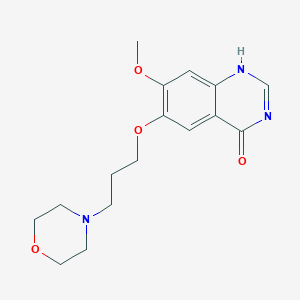
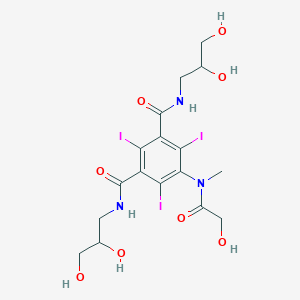

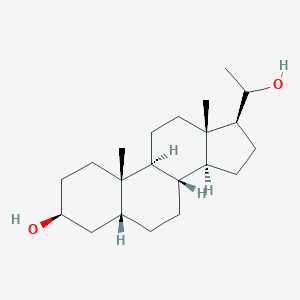


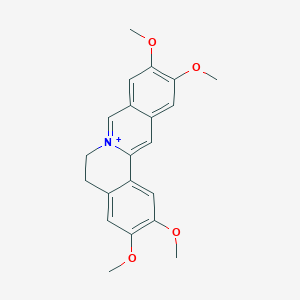

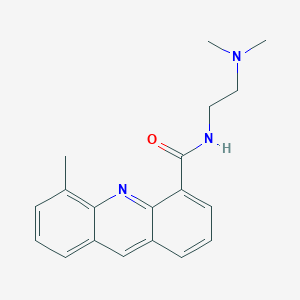
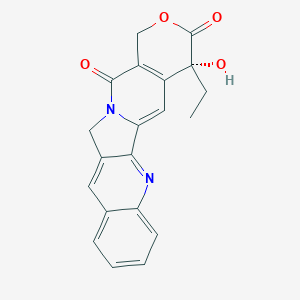
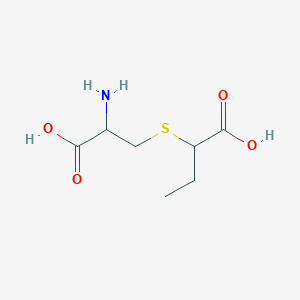
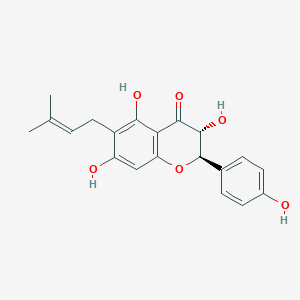
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
